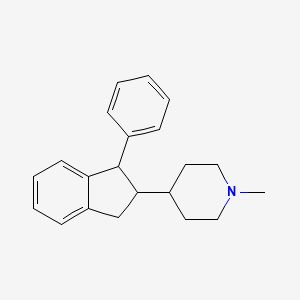
1-Methyl-4-(1-phenyl-2,3-dihydro-1h-inden-2-yl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-(1-phenyl-2,3-dihydro-1h-inden-2-yl)piperidine is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by a piperidine ring substituted with a 1-phenyl-2,3-dihydro-1H-inden-2-yl group and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-(1-phenyl-2,3-dihydro-1h-inden-2-yl)piperidine typically involves the following steps:
Formation of the Indane Derivative: The indane derivative can be synthesized by hydrogenation of indene.
Coupling Reaction: The indane derivative is then coupled with a piperidine derivative under specific reaction conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation and coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions is crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl-4-(1-phenyl-2,3-dihydro-1h-inden-2-yl)piperidine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium iodide, halogenated solvents.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced piperidine derivatives.
Substitution: Halogenated piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
1-Methyl-4-(1-phenyl-2,3-dihydro-1h-inden-2-yl)piperidine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-Methyl-4-(1-phenyl-2,3-dihydro-1h-inden-2-yl)piperidine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may modulate receptor activity, leading to changes in cellular signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-3-phenylindane: Similar structure but lacks the piperidine ring.
2,3-Dihydro-1H-indene: Basic indane structure without additional substituents.
1-Methyl-4-phenylpiperidine: Similar piperidine structure but lacks the indane group.
Uniqueness
1-Methyl-4-(1-phenyl-2,3-dihydro-1h-inden-2-yl)piperidine is unique due to the combination of the indane and piperidine moieties, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
20845-58-3 |
|---|---|
Molekularformel |
C21H25N |
Molekulargewicht |
291.4 g/mol |
IUPAC-Name |
1-methyl-4-(1-phenyl-2,3-dihydro-1H-inden-2-yl)piperidine |
InChI |
InChI=1S/C21H25N/c1-22-13-11-16(12-14-22)20-15-18-9-5-6-10-19(18)21(20)17-7-3-2-4-8-17/h2-10,16,20-21H,11-15H2,1H3 |
InChI-Schlüssel |
LIECYFJMSBKLSQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC(CC1)C2CC3=CC=CC=C3C2C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


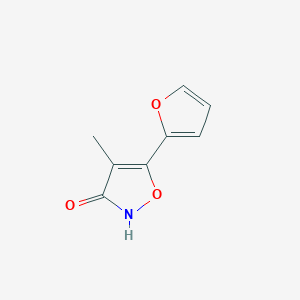
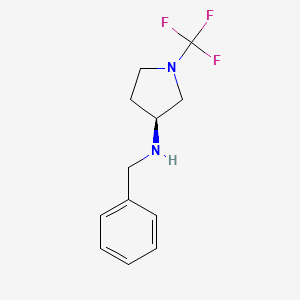

![3,5-Dichloro-2-[[3-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13947409.png)

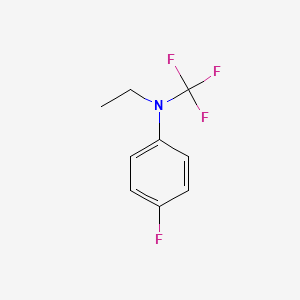

![2-[[(4-methylphenyl)sulfonyl]oxy]-1-phenylEthanone](/img/structure/B13947430.png)
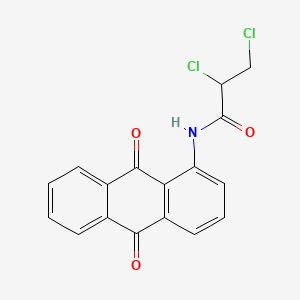
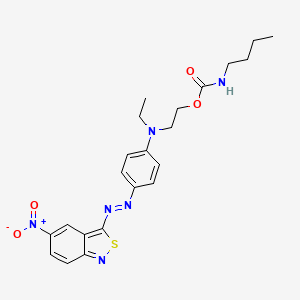
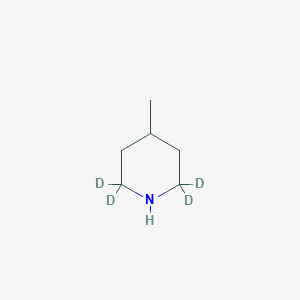


![3,6-Dimethylbicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B13947448.png)
